molecular formula C10H9ClN2S B12109080 [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine

Cat. No.: B12109080
M. Wt: 224.71 g/mol
InChI Key: VKDRCHSOPIBEQD-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine is an organic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 4-chlorophenyl ketone reacts with thiourea in the presence of a base.

    Introduction of the Methanamine Group: The thiazole intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia or an amine source to introduce the methanamine group.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid: Contains a carboxylic acid group instead of a methanamine group.

    [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl chloride: Features a methyl chloride group instead of a methanamine group.

Uniqueness

The presence of the methanamine group in [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine provides unique reactivity and potential for forming hydrogen bonds, which can be advantageous in drug design and material science applications. This distinguishes it from its analogs, which may have different functional groups and, consequently, different chemical and biological properties.

Biological Activity

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine, also known as 2-(4-chlorophenyl)-1,3-thiazol-4-ylmethanamine hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : 1-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride
  • Molecular Formula : C10H10ClN2S
  • Molecular Weight : 261.18 g/mol
  • CAS Number : 690632-35-0

Biological Activity Overview

The biological activity of this compound has been primarily linked to its antimicrobial, antifungal, and anticancer properties. The thiazole ring in its structure contributes significantly to these activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit varying degrees of antimicrobial activity. In a study comparing various thiazole compounds against Gram-positive and Gram-negative bacteria, it was found that many derivatives had minimal activity with MIC values ranging from 100 to 400 μg/mL compared to standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) . However, some compounds derived from thiazole structures showed enhanced antifungal properties against species like Candida albicans and Aspergillus niger.

CompoundActivity TypeMIC (μg/mL)Reference
Thiazole Derivative AAntibacterial100–400
Thiazole Derivative BAntifungal (C. albicans)3.92–4.01 mM
Thiazole Derivative CAntifungal (A. niger)4.01–4.23 mM

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a compound with a similar thiazole structure demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the range of 0.079–8.284 µM . The presence of electron-withdrawing groups such as chlorine on the phenyl ring was noted to enhance this activity.

The mechanisms by which this compound exerts its biological effects are still being elucidated. It is believed that the thiazole ring interacts with biological targets through hydrogen bonding and π-stacking interactions, potentially inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring and the attached phenyl group significantly influence biological activity. The presence of halogen substituents (e.g., chloro or bromo groups) on the phenyl ring has been associated with increased potency against both microbial and cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various thiazole derivatives found that while most exhibited limited antibacterial properties, certain modifications led to enhanced antifungal activity against C. albicans and A. niger, suggesting potential for therapeutic applications in fungal infections .
  • Anticancer Potential : In vitro tests on cancer cell lines revealed that compounds related to this compound showed promising results with IC50 values indicating significant cytotoxicity, particularly in breast cancer models . This positions thiazole derivatives as candidates for further development in oncology.

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine

InChI

InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2

InChI Key

VKDRCHSOPIBEQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CN)Cl

Origin of Product

United States

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